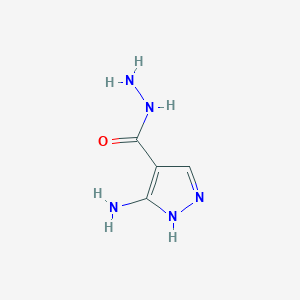
5-amino-1H-pyrazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position and a carbohydrazide group at the 4-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high efficiency, ranging from 86% to 96%.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach using recyclable catalysts and green solvents is promising for scalable production. The use of environmentally benign methods aligns with industrial sustainability goals .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or carbohydrazide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
5-amino-1H-pyrazole-4-carbohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 5-amino-1H-pyrazole-4-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit enzymes like p38 kinase and act as a ligand for cannabinoid receptors (hCB1 and hCB2). These interactions lead to the modulation of signaling pathways involved in inflammation, cancer progression, and microbial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
- 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide
- 3,5-diamino-1H-pyrazole-4-carbohydrazide
Uniqueness
5-amino-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. Compared to similar compounds, it exhibits a broader range of applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
5-amino-1H-pyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-3-2(1-7-9-3)4(10)8-6/h1H,6H2,(H,8,10)(H3,5,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCBLRIXKWCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)NN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














